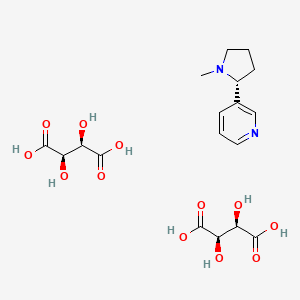![molecular formula C21H19ClN2O B12900009 8-Chloro-4,4,5-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918646-35-2](/img/structure/B12900009.png)
8-Chloro-4,4,5-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-4,4,5-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a complex organic compound with a unique structure that includes a chlorine atom and multiple methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-4,4,5-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.
Análisis De Reacciones Químicas
Types of Reactions
8-Chloro-4,4,5-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted biquinolines.
Aplicaciones Científicas De Investigación
8-Chloro-4,4,5-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-Chloro-4,4,5-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and other proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 8-Chloro-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
- 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole
- 1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indoline]
Uniqueness
8-Chloro-4,4,5-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is unique due to its specific structural features, such as the chlorine atom and multiple methyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
918646-35-2 |
|---|---|
Fórmula molecular |
C21H19ClN2O |
Peso molecular |
350.8 g/mol |
Nombre IUPAC |
8-chloro-4,4,5-trimethyl-1-quinolin-3-yl-3H-quinolin-2-one |
InChI |
InChI=1S/C21H19ClN2O/c1-13-8-9-16(22)20-19(13)21(2,3)11-18(25)24(20)15-10-14-6-4-5-7-17(14)23-12-15/h4-10,12H,11H2,1-3H3 |
Clave InChI |
ARNSBTIRQJZKPA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C=C1)Cl)N(C(=O)CC2(C)C)C3=CC4=CC=CC=C4N=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


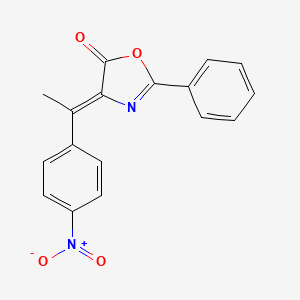

![1,3,4-Oxadiazol-2-amine, 5-[2-(2-fluorophenoxy)phenyl]-](/img/structure/B12899937.png)
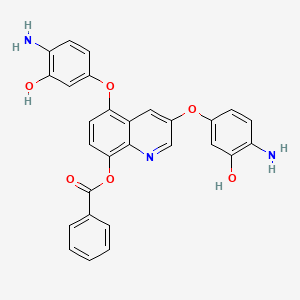
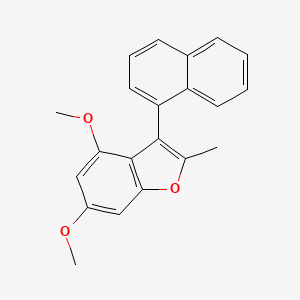
![Cyclopropa[3,4]cyclopenta[1,2-d]pyrimidine](/img/structure/B12899958.png)
![8-Methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12899964.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B12899972.png)
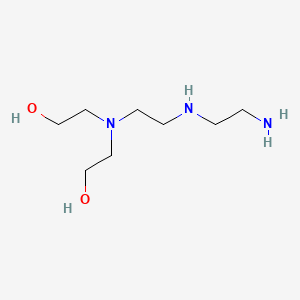
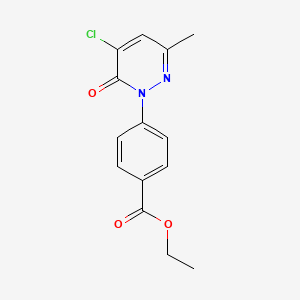
![4-(4-(5-Methylbenzo[d]oxazol-2-yl)styryl)benzamide](/img/structure/B12899992.png)
![1,2,3,4,6,7,8,9-Octamethyldibenzo[b,d]furan](/img/structure/B12899997.png)

